5-METHYL-2-[(4-PHENOXYBUTYL)SULFANYL]-1H-1,3-BENZODIAZOLE
Description
5-METHYL-2-[(4-PHENOXYBUTYL)SULFANYL]-1H-1,3-BENZODIAZOLE is a benzodiazole derivative characterized by a methyl group at position 5 of the benzodiazole core and a sulfanyl (thioether) group at position 2, linked to a 4-phenoxybutyl chain.
Properties
IUPAC Name |
6-methyl-2-(4-phenoxybutylsulfanyl)-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS/c1-14-9-10-16-17(13-14)20-18(19-16)22-12-6-5-11-21-15-7-3-2-4-8-15/h2-4,7-10,13H,5-6,11-12H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYNXQNXJTSUCCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCCCCOC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-2-[(4-PHENOXYBUTYL)SULFANYL]-1H-1,3-BENZODIAZOLE typically involves the following steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the 4-phenoxybutylsulfanyl Group: This step involves the nucleophilic substitution reaction where the benzimidazole core reacts with 4-phenoxybutyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-METHYL-2-[(4-PHENOXYBUTYL)SULFANYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Oxidized derivatives with sulfoxide or sulfone functionalities.
Reduction: Reduced derivatives with thiol functionalities.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-METHYL-2-[(4-PHENOXYBUTYL)SULFANYL]-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of parasitic infections.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-METHYL-2-[(4-PHENOXYBUTYL)SULFANYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. In biological systems, it may inhibit the function of certain enzymes or proteins, leading to its antimicrobial or antifungal effects. The exact pathways and molecular targets can vary depending on the specific application and organism being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 5-METHYL-2-[(4-PHENOXYBUTYL)SULFANYL]-1H-1,3-BENZODIAZOLE with structurally related compounds, focusing on core heterocycles, substituents, physicochemical properties, and biological activities.
Key Observations :
Indazole analogs (e.g., fluorobenzyl-indazole ) exhibit similar nitrogen positioning but differ in electronic properties due to the fused benzene ring.
Substituent Effects: The 4-phenoxybutylsulfanyl group in the target compound increases lipophilicity (predicted logP ~3.8) compared to sulfonamide-containing oxadiazoles (logP ~2.5), suggesting better membrane penetration . Fluorinated alkyl chains (e.g., 5-fluoropentyl ) enhance metabolic stability and electronegativity, which may improve pharmacokinetics compared to non-fluorinated substituents.
Biological Activity :
- Oxadiazole derivatives with sulfonamide groups demonstrated antibacterial activity (MIC: 8–32 µg/mL) , while benzodiazole analogs with fluorinated chains are hypothesized to target enzymes like cyclooxygenase or kinases .
- The target compound’s sulfanyl group (vs. sulfonamide) may reduce polarity, favoring interactions with hydrophobic binding pockets in bacterial proteins.
Synthetic Accessibility :
- The target compound’s synthesis likely involves thiol-ether coupling, whereas oxadiazoles require cyclization of thiocarbazides or hydrazides . Fluorinated analogs often necessitate specialized reagents (e.g., fluoroalkyl halides) .
Biological Activity
5-Methyl-2-[(4-phenoxybutyl)sulfanyl]-1H-1,3-benzodiazole (CAS No. 637323-34-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a benzodiazole core substituted with a methyl group and a 4-phenoxybutylsulfanyl moiety. The synthesis typically involves several steps:
- Formation of the Benzimidazole Core : Condensation of o-phenylenediamine with a suitable carboxylic acid.
- Introduction of the Methyl Group : Alkylation using methyl iodide in the presence of potassium carbonate.
- Attachment of the 4-Phenoxybutylsulfanyl Group : Nucleophilic substitution reaction with 4-phenoxybutyl chloride.
This multi-step synthesis allows for the creation of the target compound with specific functional groups that enhance its biological activity .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown its effectiveness against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Antitumor Activity
The compound has also been investigated for its antitumor properties . In a study assessing various benzimidazole derivatives, it was found to inhibit cell proliferation in human cancer cell lines, including lung and pancreatic cancers. The observed IC50 values indicated significant cytotoxicity, suggesting that this compound could be a candidate for further development as an antitumor agent .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial survival or cancer cell proliferation.
- Receptor Binding : It may interact with cellular receptors involved in signaling pathways that regulate cell growth and apoptosis.
These interactions can modulate biochemical pathways, leading to the antimicrobial and anticancer effects observed in experimental models .
Case Study 1: Antimicrobial Efficacy
A study conducted on various synthesized benzimidazole derivatives demonstrated that this compound showed promising results in inhibiting biofilm formation by Pseudomonas aeruginosa, which is crucial for treating chronic infections .
Case Study 2: Antitumor Activity Assessment
In another investigation focusing on the antitumor potential of similar compounds, this benzodiazole derivative exhibited significant cytotoxicity against multiple cancer cell lines. The results indicated that while it affected normal cells (MRC-5 lung fibroblasts), its selective toxicity towards cancer cells suggests potential for therapeutic use .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 5-Methylbenzimidazole | Benzimidazole core | Moderate antimicrobial |
| 6-Methylbenzimidazole | Benzimidazole core | Low antitumor activity |
| This compound | Benzodiazole with phenoxybutylsulfanyl | High antimicrobial and antitumor activity |
The unique combination of substituents in this compound enhances its biological properties compared to other benzimidazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
